3-nitro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
3-nitro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound that contains a pyrazole ring substituted with a nitro group, an isopropyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid typically involves the formation of the pyrazole ring followed by the introduction of the nitro, isopropyl, and carboxylic acid groups. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions. The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents. The isopropyl group can be added through alkylation reactions using isopropyl halides. The carboxylic acid group can be introduced through carboxylation reactions or by using carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration, alkylation, and carboxylation reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-nitro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst, sodium dithionite.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Reduction of the nitro group: 3-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid.
Reduction of the carboxylic acid group: 3-nitro-1-(propan-2-yl)-1H-pyrazole-4-methanol.
Substitution of the nitro group: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-nitro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting enzymes or receptors involved in inflammatory and infectious diseases.
Agrochemicals: It is used in the development of new pesticides and herbicides due to its potential bioactivity against pests and weeds.
Material Sciences: It is used in the synthesis of novel materials with specific electronic or optical properties, such as organic semiconductors or light-emitting diodes.
Mechanism of Action
The mechanism of action of 3-nitro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways involved in disease processes. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
3-nitro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid can be compared with other pyrazole derivatives such as:
3-nitro-1-(propan-2-yl)-1H-pyrazole: Lacks the carboxylic acid group, which may affect its solubility and reactivity.
1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid: Lacks the nitro group, which may reduce its potential for redox reactions.
3-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid: Contains an amino group instead of a nitro group, which may alter its biological activity and reactivity.
The presence of both the nitro and carboxylic acid groups in this compound makes it unique, providing a balance of reactivity and potential biological activity that can be exploited in various applications.
Biological Activity
3-Nitro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with similar compounds.
Chemical Structure and Properties
The compound has the molecular formula C7H9N3O4 and a molecular weight of approximately 199.16 g/mol. Its structure features a pyrazole ring substituted with a nitro group, an isopropyl group, and a carboxylic acid group, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C7H9N3O4 |
Molecular Weight | 199.16 g/mol |
CAS Number | 1795414-76-4 |
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of the Pyrazole Ring : This can be achieved through cyclization reactions involving hydrazine derivatives and β-diketones or β-ketoesters.
- Introduction of Functional Groups : The nitro group is added via nitration reactions, while the isopropyl group is introduced through alkylation. The carboxylic acid group can be added through carboxylation reactions.
Anti-inflammatory and Analgesic Properties
Research indicates that this compound exhibits significant anti-inflammatory and analgesic activities. The presence of both the nitro and carboxylic acid groups enhances its ability to interact with biological targets involved in inflammatory processes, potentially inhibiting specific enzymes or receptors.
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, it has been shown to inhibit various cancer cell lines:
- MCF7 (breast cancer) : IC50 values indicating cytotoxicity are significant, with some derivatives showing values as low as 0.01 µM.
- A549 (lung cancer) : Compounds related to this class have demonstrated growth inhibition with IC50 values ranging from 0.39 µM to 42.30 µM across different studies .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
- Receptor Modulation : It can modulate receptors associated with pain and inflammation.
- Redox Reactions : The nitro group can participate in redox reactions, influencing the compound's reactivity and interaction with biological systems.
Comparative Analysis
When compared to similar pyrazole derivatives, this compound stands out due to its unique combination of functional groups:
Compound | Characteristics | Biological Activity |
---|---|---|
This compound | Nitro and carboxylic acid groups | Significant anti-inflammatory and anticancer activity |
3-Isopropyl-4-nitro-1H-pyrazole | Lacks carboxylic acid | Reduced solubility; altered reactivity |
3-Amino-1-(propan-2-yl)-1H-pyrazole | Contains amino instead of nitro | Different biological activity profile |
Case Studies
Recent studies have explored the efficacy of pyrazole derivatives in various therapeutic contexts:
- Study on MCF7 Cell Lines : A derivative exhibited an IC50 value of 0.01 µM, indicating potent cytotoxicity against breast cancer cells.
- In Vivo Studies : Animal models have shown that compounds similar to 3-nitro-1-(propan-2-yl)-1H-pyrazole can significantly reduce tumor size and inflammation markers.
Properties
IUPAC Name |
3-nitro-1-propan-2-ylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c1-4(2)9-3-5(7(11)12)6(8-9)10(13)14/h3-4H,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLDHZKRIYDVHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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